1-ethyl-4-(4-ethylcyclohexyl)piperazine
Description
Properties
IUPAC Name |
1-ethyl-4-(4-ethylcyclohexyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-3-13-5-7-14(8-6-13)16-11-9-15(4-2)10-12-16/h13-14H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWMOLQMQSBZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCN(CC2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-(4-ethylcyclohexyl)piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions. For instance, the cyclization of 1,2-diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield protected piperazines .
Industrial Production Methods
Industrial production of piperazine derivatives often employs large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-(4-ethylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
1-ethyl-4-(4-ethylcyclohexyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-4-(4-ethylcyclohexyl)piperazine involves its interaction with specific molecular targets. As a piperazine derivative, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Unlike Nemacol’s nitro group (electron-withdrawing), the ethylcyclohexyl moiety is electron-donating, which may stabilize the piperazine ring against metabolic oxidation .
Physicochemical Properties
Substituents influence solubility, pKa, and ClogD (calculated partition coefficient):
Key Observations :
Key Observations :
- The ethylcyclohexyl group may enhance VAChT inhibition compared to Nemacol’s nitrophenyl group due to increased hydrophobic interactions .
- Bulky substituents (e.g., diphenylethyl in MT-45) often correlate with receptor agonism, whereas smaller groups favor transporter binding .
Metabolic Stability and CYP Interactions
Metabolism of piperazine derivatives frequently involves CYP-mediated oxidation or dealkylation:
Key Observations :
- Cyclohexyl groups may shield the piperazine ring from CYP3A4-mediated degradation, a liability noted in other analogs .
Q & A
Q. How can the synthesis of 1-ethyl-4-(4-ethylcyclohexyl)piperazine be optimized to achieve high yield and purity?
Methodological Answer: Synthesis optimization involves:
- Multi-step reactions : Begin with piperazine ring formation, followed by sequential alkylation of ethyl and ethylcyclohexyl groups. Use inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Solvent selection : Ethanol or methanol enhances solubility and reaction efficiency .
- Reaction monitoring : Adjust temperature (60–80°C) and time (12–24 hours) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .
Q. What analytical techniques are recommended for characterizing the molecular structure of this compound?
Methodological Answer:
- Spectroscopy : Use H/C NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., C-N stretches at ~1,100 cm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHN) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermal analysis : Differential Scanning Calorimetry (DSC) determines melting points and phase transitions. Thermogravimetric Analysis (TGA) evaluates decomposition thresholds (>200°C typical for piperazines) .
- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and compare impurity profiles .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and control variables (e.g., pH, incubation time) .
- Dose-response validation : Perform IC/EC measurements in triplicate with positive controls (e.g., reference antagonists/inhibitors) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA, Cohen’s d) to compare datasets and identify outliers .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs, serotonin receptors). Validate with crystallographic data if available .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and free energy (MM-PBSA/GBSA) .
- QSAR modeling : Train models with descriptors (e.g., logP, polar surface area) to predict ADMET properties .
Q. What strategies are effective for modifying the compound’s structure to enhance pharmacological properties?
Methodological Answer:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF) to the ethylcyclohexyl moiety to improve metabolic stability. Alternatively, add hydroxyl groups to increase solubility .
- Bioisosteric replacement : Replace the piperazine ring with a morpholine or thiomorpholine scaffold to modulate receptor selectivity .
- Prodrug design : Conjugate with ester or amide prodrug moieties to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
